molecular formula C11H21N3O3 B8130137 tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate

tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate

Cat. No.: B8130137
M. Wt: 243.30 g/mol
InChI Key: CTTYGAFTTFBQPX-MRVPVSSYSA-N
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Description

tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a carbamoyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its role as a precursor or intermediate in the development of bioactive molecules, particularly those targeting neurological receptors or enzyme inhibitors. Its stereochemistry (R-configuration) and functional groups influence its reactivity, stability, and pharmacological properties .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-carbamoylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-5-4-6-14(7-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTYGAFTTFBQPX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow microreactor systems has also been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is widely used in organic synthesis for the protection of amine groups. It is particularly valuable in peptide synthesis where it helps in the temporary protection of the α-amino group .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of various pharmaceuticals where protection of functional groups is necessary .

Industry: Industrially, tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is used in the production of fine chemicals and intermediates for drug synthesis. Its stability and ease of removal make it a preferred choice in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, which can be cleaved under acidic conditions to release the free amine. This property is exploited in various synthetic pathways to protect sensitive amine groups during multi-step synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthetic routes, yields, and applications of tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate and related compounds:

Compound Name & CAS Number Key Substituents/Modifications Synthesis Method & Yield Applications/Safety Notes References
This compound Piperidin-3-yl carbamate with carbamoyl (1-position), Boc (3-position), R-configuration Not explicitly detailed in evidence; likely involves Boc protection of piperidine intermediates Intermediate for α6-GABAAR ligands or kinase inhibitors; safety data not provided
(R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate (3) [N/A] Phenylcarbamate with hydroxyethyl group (racemic) Reduction of tert-butyl (2-acetylphenyl)carbamate with NaBH₄ (84% yield) Intermediate for acylated derivatives; no reported hazards
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate [1426129-50-1] Biphenyl moiety, 3-hydroxypropan-2-yl chain, R-configuration Not detailed in evidence; likely coupling reactions Laboratory chemical; no known hazards (GHS)
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate [155836-47-8] Diphenylpropan-2-yl group, S-configuration Not detailed in evidence Lab research; not for drug/household use
tert-Butyl (R)-(1-((4-bromo-2-(2-fluorobenzoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate [MIDD0002B] Bromo, fluorobenzoyl groups, amide linkage EDC or mixed anhydride route (400–401 mg scale) α6-GABAAR subtype-selective ligands
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate [1261233-64-0] Pyrimidinyl group, methylcarbamate Not detailed in evidence Potential kinase inhibitor intermediate

Key Differences and Implications

Stereochemistry : The target compound’s R-configuration contrasts with the S-configuration in BD1259 (CAS 155836-47-8) , which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).

This could improve solubility or target interaction.

Synthetic Efficiency :

  • Racemic compound 3 achieves 84% yield via NaBH₄ reduction , whereas the target compound’s synthesis (if involving stereoselective steps) may require chiral catalysts or resolving agents, complicating scalability.
  • The α6-GABAAR ligand (MIDD0002B) employs EDC coupling, a robust method for amide bond formation, suggesting versatility in modifying the carbamate core .

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